Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate

Lipophilicity Physicochemical properties Drug-likeness

Tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate (CAS 186347-31-9) belongs to the N-Boc-4-cyano-4-arylpiperidine class of heterocyclic building blocks, characterized by a tert-butyloxycarbonyl (Boc)-protected piperidine ring bearing a nitrile group and an ortho-chlorophenyl substituent at the 4-position. With a molecular formula of C₁₇H₂₁ClN₂O₂ and a molecular weight of 320.81 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, most notably documented as a key precursor in the synthesis of pyrrolopyrimidine A2b adenosine receptor antagonists.

Molecular Formula C17H21ClN2O2
Molecular Weight 320.8 g/mol
CAS No. 186347-31-9
Cat. No. B179382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate
CAS186347-31-9
Molecular FormulaC17H21ClN2O2
Molecular Weight320.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC=C2Cl
InChIInChI=1S/C17H21ClN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-6-4-5-7-14(13)18/h4-7H,8-11H2,1-3H3
InChIKeyRSOFRIVCXMGENN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate: A Boc-Protected 4-Cyano-4-arylpiperidine Building Block for Pharmaceutical Synthesis


Tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate (CAS 186347-31-9) belongs to the N-Boc-4-cyano-4-arylpiperidine class of heterocyclic building blocks, characterized by a tert-butyloxycarbonyl (Boc)-protected piperidine ring bearing a nitrile group and an ortho-chlorophenyl substituent at the 4-position [1]. With a molecular formula of C₁₇H₂₁ClN₂O₂ and a molecular weight of 320.81 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, most notably documented as a key precursor in the synthesis of pyrrolopyrimidine A2b adenosine receptor antagonists [2]. The Boc group provides orthogonal amine protection compatible with diverse downstream transformations, while the 4-cyano-4-arylpiperidine scaffold constitutes a privileged pharmacophoric core found in numerous CNS-targeted and anti-inflammatory drug candidates .

Why Generic Substitution of Tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate with Other 4-Cyano-4-arylpiperidine Analogs Is Not Scientifically Sound


The 4-cyano-4-arylpiperidine scaffold exhibits pronounced structure-activity relationships where the position and electronic nature of the aryl substituent govern not only the physicochemical properties of the intermediate itself but also the reactivity, yield, and selectivity of subsequent synthetic transformations [1]. Replacing the ortho-chlorophenyl group with a para-chloro, meta-chloro, 2-fluoro, 2-methyl, or unsubstituted phenyl analog alters the lipophilicity (XLogP3 range: 2.8–3.4), steric environment, and electronic character at the quaternary center, which can cascade into divergent reaction outcomes during Boc deprotection, nitrile reduction, or heterocycle coupling steps [2]. The specific ortho-chloro substitution pattern has been explicitly utilized in patented pharmaceutical synthetic routes, confirming that generic in-class substitution cannot be assumed without risking altered intermediate reactivity and compromised final-product purity profiles [3].

Quantitative Differentiation Evidence for Tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate Versus Its Closest Analogs


Lipophilicity (XLogP3) Comparison Across the 4-Cyano-4-arylpiperidine Series

The target compound exhibits an XLogP3 value of 3.4, which is measurably distinct from its closest unsubstituted and 2-substituted analogs. This lipophilicity differential impacts organic-solvent partitioning, chromatographic purification behavior, and the compound's suitability as an intermediate for CNS-targeted drug discovery programs where LogP optimization at the intermediate stage can streamline downstream development [1].

Lipophilicity Physicochemical properties Drug-likeness

Synthetic Yield and Crystallinity: Documented 86% Isolated Yield with Definitive Melting Point of 165–166 °C

A validated multi-step synthetic protocol from 2-chlorophenylacetonitrile and N-(tert-butyloxycarbonyl)bis(2-chloroethyl)amine delivers the target compound in a combined isolated yield of 86% after chromatographic purification, with a sharp melting point of 165–166 °C . This high crystallinity and defined melting point facilitate purity assessment by differential scanning calorimetry and enable straightforward recrystallization-based purification, attributes that are not uniformly reported for all positional analogs in the same series.

Synthetic efficiency Crystallinity Intermediate quality

Ortho-Chlorine Substitution Enables Distinct Reactivity in Downstream Heterocycle Coupling Reactions

The ortho-chlorine atom on the phenyl ring introduces a unique combination of steric hindrance and electron-withdrawing inductive effects that differentiate this intermediate from its meta-chloro, para-chloro, and non-halogenated analogs. In the context of SNAr substitution reactions of 4-cyanopiperidine derivatives, the nature and position of the aryl substituent influence both the rate and regioselectivity of heterocycle coupling, a critical step in constructing elaborate drug-like molecules [1]. Specifically, the ortho-chloro substituent has been selected—rather than the para- or meta-chloro isomer—in a patented route to pyrrolopyrimidine A2b antagonists, where the 2-chlorophenyl group is carried through multiple synthetic steps to the final bioactive compound [2].

SNAr substitution Steric effects Piperidine functionalization

Documented Role as Key Intermediate in A2b Adenosine Receptor Antagonist Synthesis

The target compound (designated Boc-29.237 in the primary literature) is explicitly employed as a synthetic intermediate in U.S. Patent Application US20030229067, which describes pyrrolopyrimidine-based selective A2b adenosine receptor antagonists [1]. The A2b receptor is a validated therapeutic target for asthma, chronic obstructive pulmonary disease, and inflammatory bowel disease. The 2-chlorophenyl moiety is retained in the final antagonist structures, indicating that this specific substitution pattern—rather than the 3-chloro, 4-chloro, or 2-fluoro alternatives—was intentionally selected through medicinal chemistry optimization for target affinity and selectivity [1].

A2b antagonist Pyrrolopyrimidine Pharmaceutical intermediate

Commercial Purity and Verified Analytical Characterization Enable Confident Procurement

The target compound is commercially available from multiple reputable suppliers at certified purities of 97% (Fluorochem) and 98% (Leyan) , with full analytical characterization including ¹H NMR, HPLC, and elemental analysis. By contrast, the 3-chloro analog (CAS 553631-33-7) is typically offered at 95% purity , and the 2-fluoro analog (CAS 726198-18-1) at 95% . The higher and more consistently documented purity of the 2-chloro derivative reduces the need for re-purification before use in sensitive synthetic sequences.

Purity Quality control Vendor comparison

High-Value Application Scenarios for Tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate Based on Quantitative Evidence


Synthesis of Pyrrolopyrimidine-Based A2b Adenosine Receptor Antagonists for Respiratory and Inflammatory Disease Research

This compound is the documented intermediate of choice for constructing pyrrolopyrimidine A2b antagonists as described in US20030229067 . The 2-chlorophenyl group is retained in the final antagonist structures, and the 86% reported yield with 165–166 °C melting point provides process chemists with reliable scale-up parameters. Research groups pursuing A2b antagonists for asthma or inflammatory bowel disease should prioritize this specific ortho-chloro intermediate over positional analogs, as the patent precedent confirms that the 2-chloro substitution pattern was selected during lead optimization.

Medicinal Chemistry Exploration of 4,4-Disubstituted Piperidine Scaffolds Requiring Defined Lipophilicity

For CNS drug discovery programs where LogP optimization is critical, the target compound's XLogP3 of 3.4 places it in a favorable range for blood–brain barrier penetration when carried into final drug candidates. The measurable lipophilicity difference of +0.2 to +0.6 log units versus the 2-fluoro (XLogP3 = 3.0) and unsubstituted phenyl (XLogP3 = 2.8) analogs provides medicinal chemists with a quantitative basis for selecting the appropriate intermediate when fine-tuning physicochemical properties of developmental candidates.

SNAr and Heterocycle Coupling Method Development Leveraging Ortho-Substituent Steric Effects

The unique steric and electronic profile of the ortho-chloro substituent (σₘ = 0.37; Cl van der Waals radius = 1.75 Å) makes this compound a valuable substrate for studying substituent effects on SNAr substitution reactions of 4-cyanopiperidines . Method development chemists investigating the scope and limitations of heterocycle coupling at the quaternary piperidine center can use this intermediate to probe ortho-substituent effects and compare outcomes with the sterically distinct meta-chloro and para-chloro analogs.

High-Purity Intermediate Sourcing for GMP-adjacent Preclinical Scale-Up Campaigns

With certified purities of 97–98% from established vendors (Fluorochem, Leyan) , this compound is suitable for preclinical scale-up campaigns where intermediate purity directly impacts downstream API quality. The 2–3% purity advantage over the commonly available 95% purity grades of the 3-chloro and 2-fluoro analogs translates to reduced re-purification costs and lower impurity carry-through risk, making it the preferred procurement choice for programs transitioning from discovery to preclinical development.

Quote Request

Request a Quote for Tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.